molecular formula C23H21N5O2S3 B2940530 N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1242879-33-9

N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No.: B2940530
CAS No.: 1242879-33-9
M. Wt: 495.63
InChI Key: WCAJKBMYIDBVNU-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a structurally complex molecule featuring a fused thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, a thiophen-2-ylmethyl substituent, and an acetamide side chain. The thiophene and triazolopyrimidine moieties are critical for interactions with biological targets, while the acetamide group enhances solubility and pharmacokinetic profiles. Synthesis of such compounds typically involves multi-step reactions, including cyclization, thioacetylation, and substitution, as seen in analogous frameworks .

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[[7-oxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S3/c1-3-15-7-4-6-14(2)19(15)24-18(29)13-33-23-26-25-22-27(12-16-8-5-10-31-16)21(30)20-17(28(22)23)9-11-32-20/h4-11H,3,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAJKBMYIDBVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structure, and biological effects based on available research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Aromatic ring : The 2-ethyl-6-methylphenyl group contributes to the lipophilicity and biological activity.
  • Thieno-triazolo-pyrimidine moiety : This part is crucial for its interaction with biological targets.

Synthesis

The synthesis involves multiple steps:

  • Formation of intermediates : Initial reactions include the use of o-hydroxyacetophenone and thiophene derivatives.
  • Final product isolation : The final compound is typically isolated through crystallization from methanol after purification via column chromatography.

Research indicates that compounds similar to this compound may act as selective inhibitors of myeloperoxidase (MPO), a heme peroxidase implicated in various inflammatory diseases. Inhibition of MPO can lead to reduced oxidative stress and inflammation in conditions such as cardiovascular diseases and autoimmune disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • High selectivity for MPO over other peroxidases like thyroid peroxidase.
  • Time-dependent inhibition , suggesting a covalent modification mechanism which enhances its therapeutic potential in inflammatory conditions.

In Vivo Studies

Preclinical evaluations have shown promising results:

  • Robust inhibition of MPO activity in animal models treated with lipopolysaccharide (LPS), indicating potential for therapeutic applications in sepsis and other inflammatory states .

Case Studies

Several studies have highlighted the therapeutic implications:

  • Cardiovascular Disease : In a study involving cynomolgus monkeys, oral administration of similar compounds led to significant reductions in plasma MPO activity, correlating with decreased markers of inflammation .
  • Autoimmune Disorders : The compound's ability to inhibit MPO suggests potential applications in treating autoimmune diseases characterized by elevated MPO levels.

Comparative Data

Compound NameBiological ActivitySelectivityMechanism
N-(2-Ethyl-6-methylphenyl)-...MPO InhibitionHighCovalent modification
PF-06282999MPO InhibitionHighIrreversible mechanism
Other ThiouracilsVariousModerateCompetitive inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazolo-Pyrimidine/Thiophene Cores

Several compounds share structural similarities with the target molecule, differing primarily in substituents and fused ring systems:

N-(2-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide (476485-64-0) Core: Benzo[4,5]thieno[2,3-d]pyrimidine with a hexahydro ring system. Substituents: 4-Methoxyphenyl and isopropylphenyl groups. Relevance: Demonstrates how saturated rings influence conformational stability .

2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide (577960-87-3) Core: Similar benzo[4,5]thieno[2,3-d]pyrimidine but with a mesityl (2,4,6-trimethylphenyl) acetamide group. Key Difference: Bulky mesityl substituent may enhance lipophilicity but reduce solubility. Application: Used in studies exploring steric effects on bioactivity .

N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide (892469-51-1) Core: Triazolo[4,5-d]pyrimidine fused to a pyrimidinone ring. Substituents: Benzyl and chlorophenyl groups.

Substituent Variations and Bioactivity

  • Thiophene vs. Phenyl Substituents :
    The target compound’s thiophen-2-ylmethyl group () provides π-π stacking capabilities distinct from phenyl or chlorophenyl groups in analogues like 892469-51-1 . Thiophene-containing derivatives often exhibit enhanced antimicrobial activity due to sulfur’s electronegativity .
  • Acetamide Side Chains :
    Substituents on the acetamide nitrogen (e.g., 2-ethyl-6-methylphenyl in the target vs. mesityl in 577960-87-3) influence steric hindrance and metabolic stability. Bulky groups may prolong half-life but limit membrane permeability .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Notable Properties Reference
Target Compound Thieno[2,3-e]triazolo[4,3-a]pyrimidine Thiophen-2-ylmethyl, 2-ethyl-6-methylphenyl High potential for π-π interactions
476485-64-0 Benzo[4,5]thieno[2,3-d]pyrimidine 4-Methoxyphenyl, isopropylphenyl Enhanced conformational stability
577960-87-3 Benzo[4,5]thieno[2,3-d]pyrimidine Mesityl, ethyl High lipophilicity
892469-51-1 Triazolo[4,5-d]pyrimidine Benzyl, chlorophenyl Altered electron distribution

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